molecular formula C8H10N2O B3143650 ethyl nicotinimidate CAS No. 53292-65-2

ethyl nicotinimidate

Cat. No.: B3143650
CAS No.: 53292-65-2
M. Wt: 150.18 g/mol
InChI Key: KWFXEMSLQMSROR-UHFFFAOYSA-N
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Description

Scientific Research Applications

Ethyl nicotinimidate has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for Nicotinimidic acid ethyl ester is not detailed in the search results, esters are generally formed from carboxylic acids and alcohols in the presence of concentrated sulfuric acid acting as the catalyst .

Safety and Hazards

Nicotinimidic acid ethyl ester is classified as a combustible liquid. It can cause skin irritation and serious eye irritation. It is recommended to wear protective equipment when handling this compound and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl nicotinimidate can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with ethyl alcohol in the presence of a dehydrating agent, such as sulfuric acid. This reaction produces ethyl nicotinate, which can then be converted to this compound through further chemical modifications .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions

Ethyl nicotinimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl nicotinimidate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as a precursor to NAD+ distinguishes it from other similar compounds, making it valuable in both research and industrial applications .

Properties

IUPAC Name

ethyl pyridine-3-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-11-8(9)7-4-3-5-10-6-7/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFXEMSLQMSROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440263
Record name 3-Pyridinecarboximidic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53292-65-2
Record name 3-Pyridinecarboximidic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl nicotinimidate

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